molecular formula C11H16O3 B14400052 4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one CAS No. 89929-61-3

4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one

Cat. No.: B14400052
CAS No.: 89929-61-3
M. Wt: 196.24 g/mol
InChI Key: KCODATZHUIAMQQ-UHFFFAOYSA-N
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Description

4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one is a complex organic compound with a unique structure that includes a dioxin ring and a methylpentene side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one typically involves multiple steps. One common method starts with the preparation of 4-methyl-3-penten-1-ol, which is then subjected to cyclization reactions to form the dioxin ring. The reaction conditions often require the use of anhydrous solvents and a controlled atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include IBX for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one involves its interaction with specific molecular targets. The dioxin ring can interact with enzymes and receptors, modulating their activity. The methylpentene side chain may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one is unique due to its combination of a dioxin ring and a methylpentene side chain. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

CAS No.

89929-61-3

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-methyl-4-(4-methylpent-3-enyl)-1,3-dioxin-2-one

InChI

InChI=1S/C11H16O3/c1-9(2)5-4-6-11(3)7-8-13-10(12)14-11/h5,7-8H,4,6H2,1-3H3

InChI Key

KCODATZHUIAMQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C=COC(=O)O1)C)C

Origin of Product

United States

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